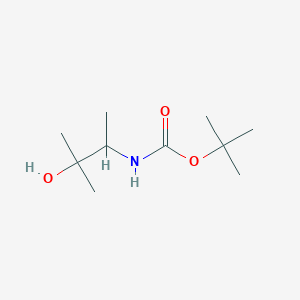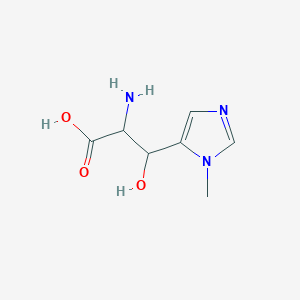
1-(1H-indol-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-4-yl)prop-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(1H-indol-4-yl)prop-2-en-1-one can be achieved through various methods. One common approach is the Claisen–Schmidt condensation reaction, which involves the reaction of an indole derivative with an aldehyde under basic conditions. This reaction can be carried out using solvents such as 1,4-dioxane and bases like potassium hydroxide (KOH) at room temperature. Alternatively, the reaction can be performed under solvent-free conditions to avoid the use of environmentally hazardous solvents .
Analyse Chemischer Reaktionen
1-(1H-indol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: It has been investigated for its potential use in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(1H-indol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
1-(1H-indol-4-yl)prop-2-en-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
What sets this compound apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
1-(1H-indol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-11(13)9-4-3-5-10-8(9)6-7-12-10/h2-7,12H,1H2 |
InChI-Schlüssel |
KYLOZDKSJFPSQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=C2C=CNC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


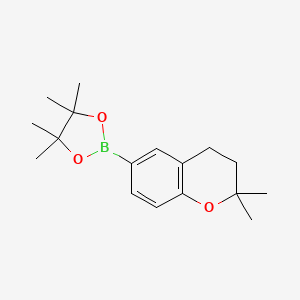
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
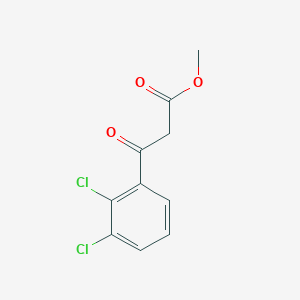
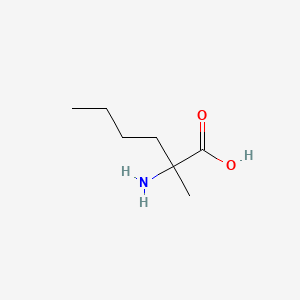
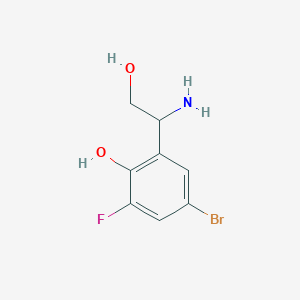
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
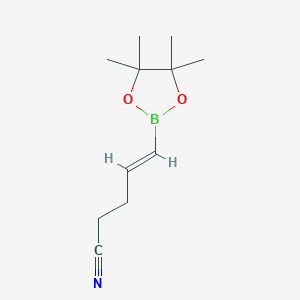
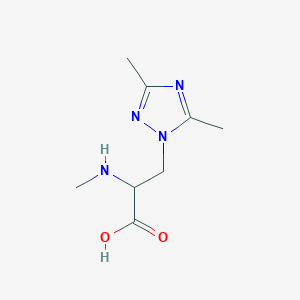
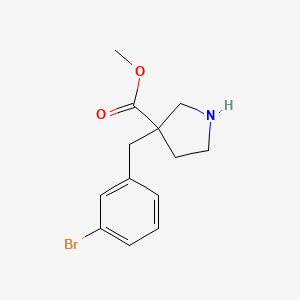
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
